molecular formula C23H21ClN2O2S B4020750 N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide

Cat. No.: B4020750
M. Wt: 424.9 g/mol
InChI Key: NGPAXELSHIWGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a benzyl group and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[3-(4-chlorophenyl)amino]benzamide
  • N-benzyl-2-[3-(4-chlorophenyl)propionylamino]benzamide

Uniqueness

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical properties such as increased reactivity in certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired .

Properties

IUPAC Name

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2S/c24-18-10-12-19(13-11-18)29-15-14-22(27)26-21-9-5-4-8-20(21)23(28)25-16-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPAXELSHIWGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.